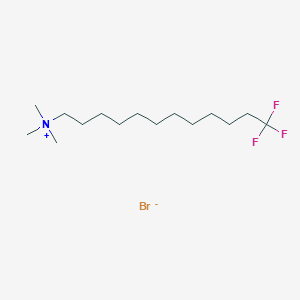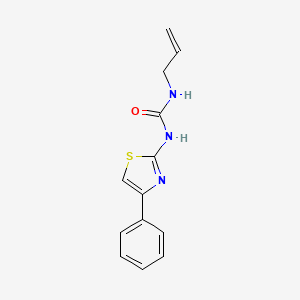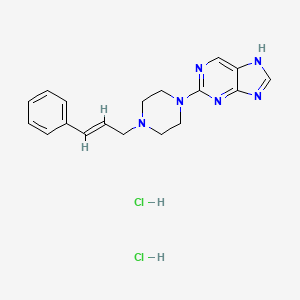
6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, a hydroxyl group at position 3, and a benzopyran-2-one core structure. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one typically involves the chlorination of a suitable benzopyran precursor. One common method involves the reaction of 3-hydroxy-2H-1-benzopyran-2-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at positions 6 and 8.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a dechlorinated benzopyran derivative.
Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 6,8-Dichloro-3-oxo-2H-1-benzopyran-2-one.
Reduction: Formation of 3-hydroxy-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives such as:
Coumarin: Lacks the chlorine atoms and hydroxyl group, but shares the benzopyran core structure.
Flavanones: Contain a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton with various substitutions.
Hydrocoumarin: A reduced form of coumarin with a saturated ring system.
Uniqueness
The presence of chlorine atoms at positions 6 and 8, along with the hydroxyl group at position 3, imparts unique chemical and biological properties to this compound, distinguishing it from other benzopyran derivatives.
Eigenschaften
CAS-Nummer |
33172-53-1 |
|---|---|
Molekularformel |
C9H4Cl2O3 |
Molekulargewicht |
231.03 g/mol |
IUPAC-Name |
6,8-dichloro-3-hydroxychromen-2-one |
InChI |
InChI=1S/C9H4Cl2O3/c10-5-1-4-2-7(12)9(13)14-8(4)6(11)3-5/h1-3,12H |
InChI-Schlüssel |
SMQZFAIQQZDQRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


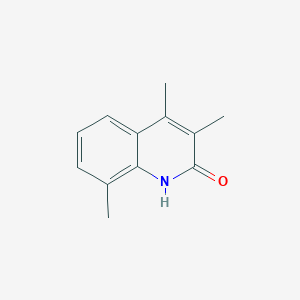
![3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride](/img/structure/B14676323.png)
![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)
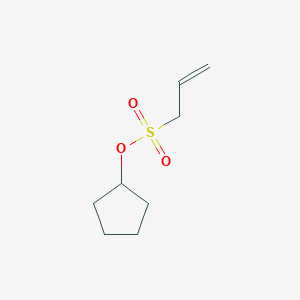
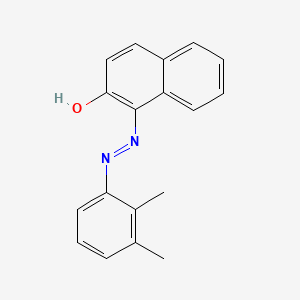
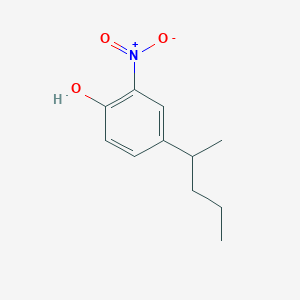
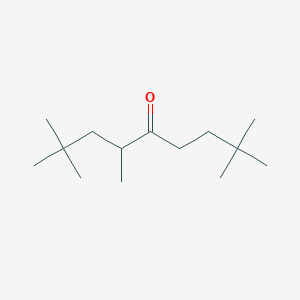
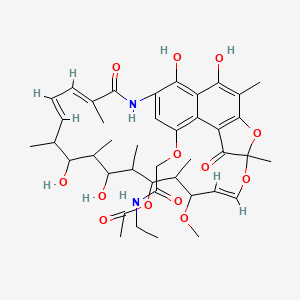

![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
